N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
CAS No.: 905692-50-4
Cat. No.: VC11877719
Molecular Formula: C15H15N3O4S
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905692-50-4 |
|---|---|
| Molecular Formula | C15H15N3O4S |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C15H15N3O4S/c1-9-4-14(18-15(20)17-9)23-7-13(19)16-6-10-2-3-11-12(5-10)22-8-21-11/h2-5H,6-8H2,1H3,(H,16,19)(H,17,18,20) |
| Standard InChI Key | IZIWAGWHXAMMKU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=O)N1)SCC(=O)NCC2=CC3=C(C=C2)OCO3 |
| Canonical SMILES | CC1=CC(=NC(=O)N1)SCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Introduction
Structural Characteristics
Compounds with benzodioxole and pyrimidine moieties are typically characterized by their heterocyclic rings, which often confer biological activity. The benzodioxole ring is known for its presence in various biologically active compounds, while the pyrimidine ring is a common feature in nucleic acids and many pharmaceuticals.
| Structural Component | Description |
|---|---|
| Benzodioxole Moiety | A heterocyclic ring system consisting of a benzene ring fused with a dioxole ring, known for its presence in biologically active compounds. |
| Pyrimidine Ring | A heterocyclic aromatic ring, similar to those found in nucleic acids, often used in pharmaceuticals due to its biological activity. |
| Sulfanyl Group | A sulfur-containing functional group that can participate in various chemical reactions and biological interactions. |
Synthesis and Chemical Transformations
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes may include the formation of the benzodioxole and pyrimidine derivatives, followed by coupling reactions to introduce the sulfanyl and acetamide functionalities. The choice of reagents and reaction conditions significantly influences the outcome of these reactions.
| Synthetic Steps | Description |
|---|---|
| Formation of Benzodioxole Derivative | Involves the synthesis of the benzodioxole ring system. |
| Formation of Pyrimidine Derivative | Involves the synthesis of the pyrimidine ring system. |
| Coupling Reactions | Introduce the sulfanyl and acetamide functionalities to form the final compound. |
Potential Biological Activities
Compounds with benzodioxole and pyrimidine moieties are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a sulfanyl group can enhance interactions with biological targets such as enzymes or receptors.
| Potential Biological Activities | Description |
|---|---|
| Antimicrobial Activity | Ability to inhibit the growth of microorganisms. |
| Anticancer Activity | Ability to inhibit cancer cell growth or induce apoptosis. |
| Anti-inflammatory Activity | Ability to reduce inflammation by interacting with inflammatory pathways. |
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